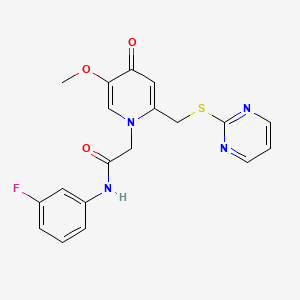

![molecular formula C9H10NNaO5 B2833345 Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate CAS No. 2089255-07-0](/img/structure/B2833345.png)

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is a chemical compound with the molecular formula C9H11NO5.Na . It is a powder in physical form .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that this compound could be synthesized using similar methods.Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO5.Na/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5;/h4H,1-3H3,(H,11,12);/q;+1/p-1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis

This compound has a molecular weight of 235.17 . It is a powder at room temperature .科学的研究の応用

Radical-Mediated Trifunctionalization

An innovative approach leverages indium-promoted trifunctionalization of 1,3-enynes with sodium sulfinates and tert-butyl nitrite to access 5-sulfonylisoxazoles. This method facilitates the formation of new carbon-heteroatom bonds, demonstrating the compound's utility in synthesizing complex structures with broad substrate scope and excellent selectivity (Xin Yue et al., 2020).

Synthesis of 4-Amino-3,5-Dialkyl-4H-1,2,4-Triazoles

A synthesis method involving ester tert-butoxycarbonylhydrazones demonstrates the compound's role in producing 4-amino-3,5-dialkyl-4H-1,2,4-triazoles. This highlights its application in generating intermediates for further chemical reactions, showcasing versatility in synthetic chemistry (Aysun Lkizler et al., 1996).

Catalytic Activity in Polymerization

Research on alkali-metal compounds stabilized by aryloxo groups reveals the compound's significance in catalyzing the polymerization of l-lactide. This application underscores its potential in materials science, particularly in the development of polymers with high molecular weights (Zhang Jie et al., 2011).

N-Boc Deprotection

A study presents a method for the cleavage of N-tert-butyloxycarbonyl protection by sodium carbonate, demonstrating the compound's utility in deprotecting strategies in organic synthesis. This method's compatibility with various functional groups illustrates its broad applicability in synthesizing diverse organic compounds (S. E. Kazzouli et al., 2006).

Safety and Hazards

作用機序

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

特性

IUPAC Name |

sodium;3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5.Na/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5;/h4H,1-3H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVPVDBQKQFOKM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NOC(=C1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/no-structure.png)

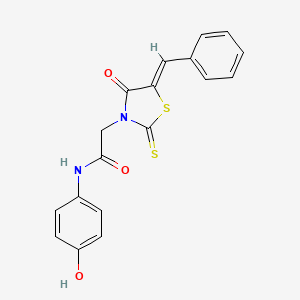

![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2833269.png)

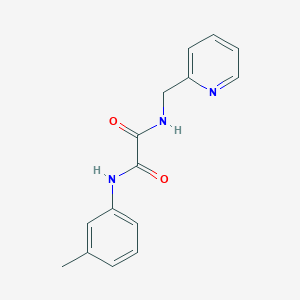

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)

![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

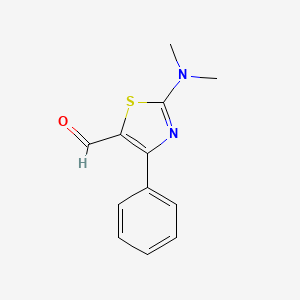

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)

![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)

![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2833285.png)